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Compound of Interest

Compound Name: CYP1B1-IN-7

Cat. No.: B11840352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of CYP1B1-IN-7,

a potent and selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme. This

compound, also referred to as compound 2a in scientific literature, has demonstrated

significant potential in overcoming chemoresistance in cancer cells overexpressing CYP1B1.

Introduction
Cytochrome P450 1B1 is a tumor-specific enzyme that is overexpressed in a variety of human

cancers. Its activity can lead to the metabolic inactivation of several common anticancer drugs,

such as docetaxel, contributing to acquired drug resistance. Selective inhibition of CYP1B1 is a

promising therapeutic strategy to enhance the efficacy of existing chemotherapeutic agents.

CYP1B1-IN-7 (compound 2a) has been identified as a selective inhibitor of CYP1B1, capable

of reversing docetaxel resistance in cancer cell lines.

Quantitative Data Summary
The following table summarizes the key quantitative data for CYP1B1-IN-7 (compound 2a) as a

CYP1B1 inhibitor.
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Parameter Value Reference

Compound Name CYP1B1-IN-7 (compound 2a) [1][2]

CAS Number 52601-58-8

Molecular Formula C₁₉H₁₃ClO

IC₅₀ for CYP1B1 75 nM [1][2]

IC₅₀ for Docetaxel Resistance

Reversal
29.0 ± 3.6 μM [1][2]

Selectivity >10-fold selective for CYP1B1 [1][2]

Experimental Protocol: Synthesis of CYP1B1-IN-7
(compound 2a)
The synthesis of CYP1B1-IN-7 (2-(2-Chlorophenyl)-4H-chromen-4-one) is achieved through a

two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate,

followed by an oxidative cyclization.

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one (Chalcone

Intermediate)

To a solution of 2'-hydroxyacetophenone (1 equivalent) and 2-chlorobenzaldehyde (1

equivalent) in ethanol, add an aqueous solution of potassium hydroxide (e.g., 50% w/v)

dropwise at room temperature.

Stir the resulting mixture at room temperature for 24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify

with dilute hydrochloric acid (HCl) to precipitate the product.

Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral,

and dry under vacuum.
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Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure

chalcone intermediate.

Step 2: Synthesis of 2-(2-Chlorophenyl)-4H-chromen-4-one (CYP1B1-IN-7, compound 2a)

Dissolve the chalcone intermediate from Step 1 (1 equivalent) in a suitable solvent such as

dimethyl sulfoxide (DMSO).

Add a catalytic amount of iodine (I₂) to the solution.

Heat the reaction mixture at a reflux temperature for approximately 3-4 hours.

Monitor the completion of the reaction by TLC.

After cooling to room temperature, pour the reaction mixture into a solution of sodium

thiosulfate to quench the excess iodine.

The resulting precipitate is the crude CYP1B1-IN-7. Filter the solid, wash with water, and dry.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and

mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow
The following diagram illustrates the synthetic workflow for CYP1B1-IN-7.
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Step 1: Chalcone Synthesis

Step 2: Flavone Synthesis

2'-hydroxyacetophenone +
 2-chlorobenzaldehyde

Claisen-Schmidt Condensation
(KOH, Ethanol, RT, 24h)

Chalcone Intermediate
(1-(2-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one)

Chalcone Intermediate

Oxidative Cyclization
(I₂, DMSO, Reflux, 3-4h)

CYP1B1-IN-7 (compound 2a)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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